6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers
Description
6,8-Dioxabicyclo[3.2.1]octan-4-ol is a bicyclic ether-alcohol characterized by a fused oxabicyclic framework with a hydroxyl group at the 4-position. Its diastereomeric mixture arises from stereochemical complexity at bridgehead carbons (C4, C6, and C8), leading to distinct physical and chemical properties for each stereoisomer. This compound is synthesized via cycloaddition reactions, such as the base-promoted assembly of acetylene ketones () or cyclization of carbonyl ylids with methyl glyoxylate (). Notably, its structural motif is prevalent in bioactive natural products, including HIV-1 integrase inhibitors like cyclodidemniserinol trisulfate ().
Properties
CAS No. |
375348-81-5 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Levoglucosenone as a Starting Material
Levoglucosenone (LGO), produced via acid-catalyzed pyrolysis of cellulose, serves as the primary precursor for synthesizing 6,8-dioxabicyclo[3.2.1]octan-4-ol. Reduction of LGO’s ketone group using NaBH₄ in dichloromethane/methanol yields dihydrolevoglucosenone (Cyrene), which is further functionalized to introduce the C4 hydroxyl group. For example, ketone 9d (derived from LGO and dibromoxylene) is reduced to alcohol 10d with 94% yield after recrystallization.
Acid-Catalyzed Rearrangements
Protonation of the C4 hydroxyl group in LGO derivatives triggers ring-opening and reclosure, enabling oxygen migration. Baillargeon and Reddy first reported DAST-mediated fluorination and rearrangement of analogous systems, where the C4 configuration (axial vs. equatorial) determines whether O6 or O8 migrates. For 6,8-dioxabicyclo[3.2.1]octan-4-ols, this rearrangement is achieved using SOCl₂/pyridine, forming a chlorosulfite intermediate that undergoes oxygen migration from C5 to C4.
Chlorosulfite-Mediated Oxygen Migration Using SOCl₂/Pyridine
Reaction Mechanism
Treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with SOCl₂ and pyridine in dichloroethane (DCE) generates a chlorosulfite intermediate, which undergoes heterolytic cleavage to form an oxocarbenium ion. Oxygen migration from C5 to C4 occurs via a six-membered transition state, yielding 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivatives (e.g., 11a–f ) with retention of configuration at C4. The reaction proceeds optimally under reflux for 24 hours, with yields ranging from 34% to 75% depending on substituents.
Substrate Dependence
Allylic alcohols with endocyclic or exocyclic unsaturations resist rearrangement due to stabilization of allylic cations, leading to direct chlorination instead. For example, alcohol 10d rearranges to 11d in 34% yield, while allylic analogs form chlorinated products without skeletal changes. Steric effects from substituents on the bicyclic ring (e.g., benzyl or indene groups) further influence reaction outcomes.
Appel Reaction as an Alternative Rearrangement Method
Triphenylphosphine-Mediated Conditions
The Appel reaction, employing triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), provides an alternative pathway for oxygen migration. Here, the C4 hydroxyl group is converted to an alkoxytriphenylphosphonium intermediate, which undergoes nucleophilic displacement by chloride. This method avoids the harsh conditions of SOCl₂ and achieves comparable yields (e.g., 40–60% for 11a–c ).
Comparative Analysis of Methods
| Method | Reagents | Intermediate | Yield Range | Key Advantage |
|---|---|---|---|---|
| SOCl₂/Pyridine | SOCl₂, pyridine | Chlorosulfite | 34–75% | High functional group tolerance |
| Appel Reaction | PPh₃, CCl₄ | Alkoxytriphenylphosphonium | 40–60% | Mild conditions, fewer byproducts |
Both methods produce diastereomerically enriched products, but the Appel reaction is preferable for acid-sensitive substrates.
Diastereomeric Mixture Control and Isolation
Stereochemical Outcomes
The configuration of the C4 hydroxyl group dictates the migration pathway:
-
Equatorial C4–OH : O8 migrates, forming 3,8-dioxabicyclo[3.2.1]octane derivatives.
-
Axial C4–OH : O6 migrates, yielding 2,4-dioxabicyclo[2.2.2]octane systems.
For example, alcohol 10d (equatorial OH) rearranges to 11d with O8 migration, while axial analogs favor O6 migration.
Purification Techniques
Diastereomers are separated via flash column chromatography using ethyl acetate/petroleum spirit gradients. Recrystallization from CH₂Cl₂/n-heptane further purifies products, as demonstrated for 11d (mp 178–182°C). Enantiomeric excess is confirmed via X-ray crystallography and NMR analysis .
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the 4-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 6,8-dioxabicyclo[3.2.1]octan-4-ol include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). Reaction conditions often involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from the reactions of 6,8-dioxabicyclo[3.2.1]octan-4-ol include chlorinated derivatives, oxidized products, and various substituted analogs.
Scientific Research Applications
Organic Synthesis
The compound's unique structure allows it to serve as a versatile building block in organic synthesis. Its ability to undergo rearrangements facilitates the creation of various derivatives that can be used in more complex synthetic pathways.
Materials Science
The bicyclic structure of 6,8-dioxabicyclo[3.2.1]octan-4-ol has implications for materials science as well. For instance, derivatives of this compound can be employed in the development of chiral solvents and catalysts due to their unique stereochemistry and reactivity profiles .
Case Study 1: Rearrangement Reactions
A study conducted by Baillargeon and Reddy investigated the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols using diethylaminosulfur trifluoride (DAST). The results demonstrated that the configuration at C4 significantly influences the outcome of the reaction, leading to distinct products based on steric factors within the rigid bicyclic system .
Case Study 2: Chiral Solvent Applications
The derivative levoglucosenone, produced from biomass pyrolysis, serves as a precursor for synthesizing 6,8-dioxabicyclo[3.2.1]octan-4-ol-based compounds. These derivatives are being explored as chiral solvents in asymmetric synthesis processes due to their ability to stabilize transition states effectively during reactions involving chiral centers .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6,8-Dioxabicyclo[3.2.1]octane | C8H12O2 | Lacks hydroxyl group; more hydrophobic |
| 6-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | C9H16O3 | Methyl substitution increases lipophilicity |
| 1,3-Dioxane | C4H8O2 | Simple dioxane structure; used in solvent applications |
Mechanism of Action
The mechanism of action of 6,8-dioxabicyclo[3.2.1]octan-4-ol involves its ability to undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the compound can form intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
2,8-Dioxabicyclo[3.2.1]octan-4-ol
- Structure : Differs in oxygen placement (2,8-dioxa vs. 6,8-dioxa) and hydroxyl position (C4 vs. C2).
- Synthesis : Generated alongside 6,8-dioxabicyclo[3.2.1]octan-2-ol via cycloaddition, but with lower yields (13% vs. 40% in ).
- Reactivity : Less prone to skeletal rearrangements under thionyl chloride/Appel conditions compared to the 6,8-dioxa isomer ().
6,8-Dioxabicyclo[3.2.1]octan-2-one
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-2-one
- Structure : Methyl substituents at C1 and C4.
- Impact of Substituents : Methyl groups enhance steric hindrance, reducing ring-opening reactivity ().
Thermodynamic and Kinetic Behavior
Thermodynamic Favorability
- 6,8-Dioxabicyclo[3.2.1]octanes are less thermodynamically favored than furans or cyclopentenols (ΔG = +3–5 kcal/mol for bicyclooctanes vs. ΔG = −5–−8 kcal/mol for furans; ).
- Bulky Substituents : Increase activation energy for bicyclooctane formation (e.g., 7-methylene derivatives in ), explaining their scarcity in reaction products.
Diastereomer Stability
- 6,8-Dioxabicyclo[3.2.1]octan-4-ol diastereomers exhibit distinct NMR signals () but require advanced separation techniques (e.g., chromatography in ).
- In contrast, 2,8-dioxabicyclo[3.2.1]octan-4-ol forms fewer diastereomers, simplifying purification ().
Reactivity and Functionalization
Rearrangement Reactions
Bioactive Derivatives
- 6,8-Dioxabicyclo[3.2.1]octane-containing Natural Products : Exhibit antiviral (HIV-1 integrase inhibition; ), antifungal, and antihistamine activities ().
- Comparison with Diazabicyclo[3.2.1]octanes : Largely explored as enzyme inhibitors (e.g., diazabicyclooctane β-lactamase inhibitors; ), but lack the hydroxyl/ether functionalities critical for hydrogen bonding in 6,8-dioxa systems.
Drug Candidates
- Ertugliflozin Derivatives : Incorporate 6,8-dioxabicyclo[3.2.1]octane moieties as SGLT2 inhibitors (), highlighting superior metabolic stability over acyclic analogues.
- Cyclohexyl-Urea Derivatives : Exhibit enhanced binding affinity due to the bicyclic scaffold’s rigidity ().
Data Tables
Table 1. Thermodynamic Comparison of Bicyclic Ethers and Furans
Table 2. Diastereomer Ratios in NMR Analysis
| Compound | Diastereomer Ratio | Separation Method | Reference |
|---|---|---|---|
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol | 97:3 | TBAF treatment, NMR | |
| 2,8-Dioxabicyclo[3.2.1]octan-4-ol | >99:1 | Chromatography |
Biological Activity
6,8-Dioxabicyclo[3.2.1]octan-4-ol, a bicyclic compound characterized by its unique dioxabicyclo structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and various applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 6,8-dioxabicyclo[3.2.1]octan-4-ol is with a molecular weight of approximately 128.126 g/mol. The compound exists as a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 128.126 g/mol |
| LogP | 0.0908 |
| PSA | 35.53 Ų |
Synthesis
Recent studies have highlighted various synthetic routes for producing 6,8-dioxabicyclo[3.2.1]octan-4-ol, including methods utilizing glycine-catalyzed reactions and rearrangements involving thionyl chloride (SOCl₂) in the presence of pyridine. These methods allow for the efficient formation of the compound while maintaining high yields and selectivity for desired diastereomers .
Biological Activity
The biological activity of 6,8-dioxabicyclo[3.2.1]octan-4-ol has been investigated in several contexts:
Anticancer Activity
Recent research focused on the inhibitory effects of diastereomeric analogs of 6,8-dioxabicyclo[3.2.1]octane against the p53-Hdm2 interaction, a critical pathway in cancer biology. While these analogs exhibited some inhibitory activity, they were found to be slightly less potent than the natural compound siladenoserinol A . This suggests that the stereochemistry of the bicyclic skeleton plays a significant role in modulating biological activity.
Enzyme Inhibition
In vitro studies have demonstrated that certain derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-ol can act as inhibitors for specific enzymes involved in metabolic pathways . The effectiveness of these compounds often correlates with their structural features and diastereomeric forms.
Case Studies
- Skeletal Rearrangement Studies : Research has shown that the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols can produce various products depending on reaction conditions and substrate configurations . This highlights the importance of understanding reaction mechanisms to optimize biological outcomes.
- Fragment-Based Drug Discovery : A fragment-based approach has been proposed to explore biomass-derived drug space using compounds like 6,8-dioxabicyclo[3.2.1]octan-4-ol as starting points for developing new therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 6,8-dioxabicyclo[3.2.1]octan-4-ol diastereomers?
Q. How is the diastereomeric ratio determined in mixtures of this compound?
Methodological Answer:
- Chiral Gas Chromatography (GC): Resolves enantiomers and diastereomers by exploiting differences in volatility and chiral stationary phases. Fragmentation patterns of derivatives aid in structural confirmation .
- 1H-NMR Spectroscopy: Distinct signals for diastereomers can be resolved under optimized conditions. For example, a 97:3 diastereomer ratio was quantified using 1H-NMR integration (Figure C in ).
- Circular Dichroism (CD): Computational ab initio methods predict vibrational spectra, enabling comparison with experimental data to confirm configurations .
Advanced Research Questions
Q. How can computational methods aid in the structural analysis of 6,8-dioxabicyclo[3.2.1]octane derivatives?
Methodological Answer:
- Ab Initio Calculations: Predict vibrational absorption and CD spectra to assign absolute configurations. For example, computed force fields matched experimental spectra for 6,8-dioxabicyclo[3.2.1]octane derivatives .
- Density Functional Theory (DFT): Models reaction pathways to explain stereochemical outcomes, such as the high diastereoselectivity (>99%) in radical cyclization reactions using tributyltin hydride/AIBN .
Q. What strategies address low diastereoselectivity in synthetic routes to this compound?
Methodological Answer:
- Optimized Catalysis: Lewis acids (e.g., BF3·OEt2) enhance selectivity in polymerization or cyclization reactions .
- Chiral Auxiliaries: Relay strategies using fluorophenyl auxiliaries improve stereocontrol during multi-step syntheses (e.g., in didemniserinolipid analogs) .
- Radical Cyclization: Tributyltin hydride-mediated reactions achieve >75% diastereomeric excess in azabicyclo systems .
Q. How can researchers resolve contradictions in reported biological activities of 6,8-dioxabicyclo[3.2.1]octane derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Combinatorial libraries with varied substituents (e.g., ) identify critical pharmacophores. For example, modifications to the piperidinyl group in urea derivatives ( ) may modulate bioactivity.
- Bioassay Reproducibility: Standardize purity thresholds (e.g., ≥95% by HPLC) and confirm diastereomer ratios via NMR/GC before testing. Contradictions may arise from uncharacterized mixtures or impurities .
Data Contradiction Analysis
Example Contradiction: Varying diastereoselectivity in synthetic methods.
- Resolution: Compare reaction conditions (e.g., Rh(II) vs. Sn-mediated cyclization). Radical cyclization () achieves higher selectivity (>99%) than glyoxylate cycloadditions (), highlighting the role of catalyst choice.
Applications in Drug Discovery
- HIV-1 Integrase Inhibition: Cyclodidemniserinol trisulfate, a natural analog, shows activity via its bicyclic core .
- Chiral Scaffolds: Aziridination products from levoglucosenone serve as sp3-rich intermediates for bioactive molecules .
Table 2: Key Bioactive Derivatives
| Derivative | Biological Activity | Reference |
|---|---|---|
| Cyclodidemniserinol trisulfate | HIV-1 integrase inhibition | |
| Piperidinyl-urea compound | Undisclosed bioactivity |
Key Methodological Recommendations
- Synthesis: Prioritize RCM for enantioselectivity or radical cyclization for diastereocontrol.
- Characterization: Combine NMR, GC, and computational CD for robust stereochemical assignment.
- Biological Testing: Validate compound purity and diastereomer ratios to ensure reliable SAR data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
